5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one
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Overview
Description
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is a complex organic compound with a unique structure that combines elements of benzothiazole and pyrrolone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with p-tolyl isocyanate under controlled conditions to form the intermediate, which is then cyclized to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are also studied for their biological activities.
Pyrrolone derivatives: Compounds such as 1,3-dihydro-pyrrol-2-one derivatives have similar chemical properties and applications.
Uniqueness
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is unique due to its combined benzothiazole and pyrrolone structure, which may confer distinct biological and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C18H15N3OS |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)23-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17? |
InChI Key |
PJFOVZMQTMFXJA-BUTQJWPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N |
Origin of Product |
United States |
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